
Technical Guide: Physicochemical Properties of
3-Ethenyltriazole-4-sulfonamide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Ethenyltriazole-4-sulfonamide

Cat. No.: B2815575 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for the specific molecule 3-Ethenyltriazole-4-
sulfonamide is not readily available in public literature. This guide provides a comprehensive

overview of its expected physicochemical properties based on data from structurally related

analogs, including vinyl-triazole derivatives and triazole-sulfonamide compounds. The

experimental protocols described are standard methods applicable to this class of molecules.

Introduction
3-Ethenyltriazole-4-sulfonamide is a novel chemical entity that combines the structural

features of a vinyl-substituted triazole and a sulfonamide group. Both triazole and sulfonamide

moieties are well-established pharmacophores known to impart a wide range of biological

activities.[1][2][3] Sulfonamides are a cornerstone of antibacterial therapy, primarily acting as

inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate

biosynthesis pathway.[4][5] Triazole derivatives, particularly those with a vinyl group, have

demonstrated significant antifungal activity by inhibiting lanosterol 14α-demethylase (CYP51), a

key enzyme in ergosterol biosynthesis.[6] The combination of these two pharmacophores in a

single molecule suggests potential for dual-action antimicrobial agents or other unique

pharmacological profiles.

This technical guide summarizes the anticipated physicochemical properties of 3-
Ethenyltriazole-4-sulfonamide, provides detailed experimental protocols for their
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determination, and visualizes the key signaling pathways associated with its constituent

functional groups.

Predicted Physicochemical Properties
The following table summarizes the expected physicochemical properties of 3-Ethenyltriazole-
4-sulfonamide based on data from analogous compounds. These values are estimations and

should be confirmed by experimental analysis.

Property Predicted Value/Range Rationale/Analog Data

Molecular Formula C₄H₅N₅O₂S

Molecular Weight 187.18 g/mol

Melting Point (°C) > 200

Triazole and sulfonamide

derivatives often exhibit high

melting points due to strong

intermolecular interactions.

pKa 7.0 - 8.0

The sulfonamide group is

weakly acidic, with pKa values

for related compounds typically

falling in this range.[7]

logP (o/w) 0.5 - 1.5

The triazole moiety is polar,

contributing to a lower logP,

while the overall structure has

moderate lipophilicity.[8][9]

Aqueous Solubility Low to moderate

Expected to be influenced by

pH due to the ionizable

sulfonamide group.

Appearance
White to off-white crystalline

solid

Common for sulfonamide

derivatives.[10]

Experimental Protocols
Determination of pKa by UV-Vis Spectrophotometry
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The acid dissociation constant (pKa) of the sulfonamide group can be determined by

monitoring changes in the UV-Vis absorbance spectrum as a function of pH.[7]

Methodology:

Preparation of Buffers: Prepare a series of buffer solutions with pH values ranging from 2 to

12.

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g.,

methanol or DMSO) and dilute it in each buffer solution to a final concentration that gives an

absorbance reading between 0.3 and 1.0.

Spectrophotometric Measurement: Record the UV-Vis spectrum of each solution from 200 to

400 nm.

Data Analysis: Plot the absorbance at a wavelength of maximum change against the pH. The

pKa is the pH at which half of the compound is in its ionized form, which can be determined

from the inflection point of the resulting sigmoidal curve.

Determination of logP by Shake-Flask Method
The partition coefficient (logP) between n-octanol and water is a key indicator of a compound's

lipophilicity.[11]

Methodology:

Phase Preparation: Saturate n-octanol with water and water with n-octanol.

Sample Preparation: Prepare a stock solution of the compound in the aqueous phase.

Partitioning: Mix equal volumes of the aqueous solution and the n-octanol phase in a flask.

Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

Concentration Measurement: Determine the concentration of the compound in both the

aqueous and n-octanol phases using a suitable analytical technique, such as HPLC-UV.
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Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-

octanol phase to the concentration in the aqueous phase.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are

essential for structural elucidation.[12][13]

¹H NMR: Expected signals would include those for the vinyl protons, the triazole ring proton,

and the sulfonamide NH₂ protons.

¹³C NMR: Expected signals would correspond to the carbons of the vinyl group and the

triazole ring.

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups.

[12]

N-H stretching: Around 3300-3400 cm⁻¹ for the sulfonamide NH₂.

S=O stretching: Two strong bands around 1350-1310 cm⁻¹ (asymmetric) and 1180-1150

cm⁻¹ (symmetric) for the sulfonyl group.

C=C stretching: Around 1640 cm⁻¹ for the vinyl group.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and

fragmentation pattern of the molecule.[10][14][15]

Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ would

be expected. Common fragmentation patterns for sulfonamides include the loss of SO₂.[14]

Signaling Pathways and Mechanisms of Action
Inhibition of Dihydropteroate Synthase (DHPS)
The sulfonamide moiety is a known inhibitor of dihydropteroate synthase (DHPS), an enzyme

crucial for folate synthesis in bacteria.[4][5] Sulfonamides act as competitive inhibitors of the

natural substrate, para-aminobenzoic acid (pABA).
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Caption: Inhibition of bacterial dihydropteroate synthase by the sulfonamide moiety.

Inhibition of Lanosterol 14α-Demethylase (CYP51)
Triazole-containing compounds, especially those with a vinyl group, are known inhibitors of

lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis

pathway.[16][17][18][19][20] Inhibition of this enzyme disrupts the fungal cell membrane

integrity.
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Caption: Inhibition of fungal lanosterol 14α-demethylase by the triazole moiety.

Synthetic Approach
The synthesis of 3-Ethenyltriazole-4-sulfonamide would likely involve a multi-step process. A

plausible synthetic workflow could start with the formation of a triazole ring, followed by the

introduction of the vinyl and sulfonamide functionalities.

Starting Materials
(e.g., Azide and Alkyne)

[3+2] Cycloaddition
(e.g., Click Chemistry)

Triazole Core Synthesis
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Caption: A potential synthetic workflow for 3-Ethenyltriazole-4-sulfonamide.
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Conclusion
While specific experimental data for 3-Ethenyltriazole-4-sulfonamide is yet to be published,

this technical guide provides a robust framework for understanding its likely physicochemical

properties and biological activities based on the well-characterized behavior of its constituent

triazole and sulfonamide pharmacophores. The provided experimental protocols offer a clear

path for the empirical determination of these properties. The potential dual mechanism of

action, targeting both bacterial and fungal pathways, makes this and related compounds

promising leads for the development of new anti-infective agents. Further research is warranted

to synthesize and characterize this molecule to validate these predictions and explore its full

therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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